Egfr/her2/TS-IN-1

Catalog No.
S12884468
CAS No.
M.F
C24H15N5O4S2
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Egfr/her2/TS-IN-1

Product Name

Egfr/her2/TS-IN-1

IUPAC Name

2-[[5-cyano-6-oxo-4-(4-oxochromen-3-yl)-1H-pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C24H15N5O4S2

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C24H15N5O4S2/c1-12-6-7-16-18(8-12)35-24(26-16)27-19(30)11-34-23-28-20(14(9-25)22(32)29-23)15-10-33-17-5-3-2-4-13(17)21(15)31/h2-8,10H,11H2,1H3,(H,26,27,30)(H,28,29,32)

InChI Key

KVHGAEBTDZLAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=COC5=CC=CC=C5C4=O

The compound known as EGFR/HER2/TS-IN-1 is a targeted inhibitor that acts on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are critical in various cellular processes, including proliferation, differentiation, and survival. The dual inhibition of these receptors is particularly significant in cancer therapy, especially for cancers that exhibit overexpression of HER2, such as certain breast cancers. TS-IN-1 has been identified as a compound that can effectively downregulate thymidylate synthase (TS), a key enzyme involved in nucleotide synthesis and DNA replication, which is often upregulated in cancer cells.

Involved include:

  • Ligand Binding: Ligands bind to EGFR or HER2.
  • Dimerization: Receptors dimerize, leading to activation.
  • Autophosphorylation: Tyrosine residues are phosphorylated.
  • Signal Transduction: Downstream signaling pathways are activated.
  • Inhibition by TS-IN-1: Prevents phosphorylation and subsequent signaling.

The biological activity of EGFR/HER2/TS-IN-1 primarily revolves around its role as a dual inhibitor of EGFR and HER2. This inhibition has been shown to result in:

  • Downregulation of TS: Inhibition leads to decreased levels of thymidylate synthase, which is crucial for DNA synthesis .
  • Cell Cycle Arrest: The compound induces G1-phase cell cycle arrest in cancer cells, limiting their proliferation .
  • Enhanced Apoptosis: By disrupting survival signaling pathways, it promotes apoptosis in HER2-overexpressing cancer cells .

Research indicates that the dual inhibition is more effective than targeting either receptor alone, highlighting its potential in treating resistant cancer types .

The synthesis of EGFR/HER2/TS-IN-1 typically involves complex organic chemistry techniques aimed at creating molecules that can effectively bind to the active sites of both EGFR and HER2. Common methods include:

  • Chemical Synthesis: Utilizing various organic reactions such as coupling reactions to form the desired compound.
  • High-throughput Screening: Screening libraries of compounds for dual inhibitory activity against EGFR and HER2.
  • Structure-Activity Relationship Studies: Modifying existing compounds based on their biological activity profiles to enhance efficacy and selectivity.

These methods ensure that the synthesized compound has optimal binding affinity for both targets.

EGFR/HER2/TS-IN-1 has several applications in oncology:

  • Cancer Treatment: Primarily used in therapies targeting HER2-positive breast cancer and other malignancies overexpressing these receptors.
  • Combination Therapy: It can be used in conjunction with other chemotherapeutics to enhance treatment efficacy by preventing resistance mechanisms associated with single-agent therapies .
  • Research Tool: Utilized in research to study signaling pathways associated with EGFR and HER2 activation.

Interaction studies have demonstrated that EGFR and HER2 can transactivate each other, leading to enhanced signaling pathways that promote tumorigenesis . The following points summarize key findings from interaction studies:

  • Transactivation Mechanism: Ligand binding to one receptor can enhance the activity of another receptor through c-Src-mediated phosphorylation.
  • Inhibitory Effects of TS-IN-1: Studies indicate that TS-IN-1 effectively inhibits the transactivation process, thereby reducing cell migration and invasion capabilities in breast cancer models .

These interactions underline the importance of targeting both receptors simultaneously for effective therapeutic outcomes.

Several compounds exhibit similar mechanisms of action by targeting EGFR and HER2. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
LapatinibDual inhibitor of EGFR and HER2Effective against HER2-positive breast cancers
TrastuzumabMonoclonal antibody targeting HER2Enhances immune response against tumor cells
GefitinibSelective inhibitor of EGFRPrimarily used for non-small cell lung cancer
NeratinibIrreversible inhibitor of HER2Effective against resistant HER2 mutations
AfatinibIrreversible pan-HER inhibitorTargets all members of the ErbB family

EGFR/HER2/TS-IN-1 stands out due to its specific action on thymidylate synthase regulation alongside dual inhibition, providing a unique therapeutic angle not fully covered by other compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

501.05654632 g/mol

Monoisotopic Mass

501.05654632 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

Explore Compound Types